Yingzhaosu C
Overview
Description
Yingzhaosu C is a natural product found in Artabotrys hexapetalus with data available.
Scientific Research Applications
Antimalarial Activity
Yingzhaosu C, along with its diastereoisomer epi-yingzhaosu C, has been synthesized through tandem peroxyl radical cyclization-oxygen entrapment, contributing significantly to antimalarial research. The synthesis and relative configuration of these compounds are pivotal in understanding their medicinal properties and potential applications in treating malaria (Boukouvalas, Pouliot, & Fréchette, 1995).
Synthesis and Structural Analysis
The total synthesis of this compound and epi-yingzhaosu C has been a topic of interest for synthetic organic chemists. Studies have focused on developing effective synthesis methods and understanding the structural intricacies of these compounds, which are essential for their antimalarial properties (Wei-shan Zhou & Xu, 1994).
Bioactive Compound Development
Research has extended to the synthesis of yingzhaosu A analogues, demonstrating notable antimalarial activities. This line of research provides insights into the development of bioactive compounds based on the this compound structure, which could lead to new therapeutic agents for malaria (Tokuyasu et al., 2003).
Medicinal Plant Advocacy
This compound, derived from the medicinal plant Artabotrys hexapetalus, known as yingzhao in Chinese, has been advocated for its antioxidant, anti-inflammatory, and antiproliferative properties. This highlights the importance of traditional medicinal plants in contemporary scientific research and drug development (Bailly & Hénichart, 2022).
Potential in Cancer Research
This compound's structural analogues, especially C(14)-epiyingzhaosu A, have shown potent cytotoxic activity against cancer cell lines, suggesting a potential application of this compound and its derivatives in cancer research and treatment (Szpilman et al., 2005).
Properties
IUPAC Name |
2-[6-methyl-6-(4-methylphenyl)dioxan-3-yl]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-18-15)14(2,3)16/h5-8,13,16H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQCSKGBKUYFSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC(OO2)C(C)(C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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